エタノールアミン-D7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

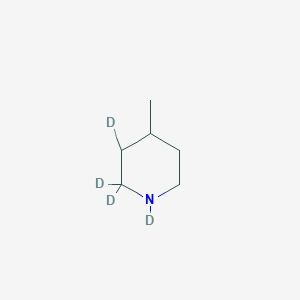

Ethanolamine-D7, also known as 2-aminoethanol-D7, is an isotopically labeled compound that is used in a variety of research applications. It is a derivative of ethanolamine, an amino alcohol that is a precursor to many important compounds in biochemistry, including choline and acetylcholine. Ethanolamine-D7 is used as a tracer to study the metabolism of ethanolamine and its derivatives in biochemical and physiological studies. It has also been used to investigate the mechanism of action of various enzymes, as well as to study the interaction between ethanolamine and other molecules.

科学的研究の応用

微細藻代謝産物生産

エタノールアミンは、淡水性微細藻であるヘマトコッカス・プルビアリスの代謝産物生産を向上させるための治療および前処理に使用されてきました {svg_1}. この微細藻は、特にアスタキサンチンなどのカロテノイドの豊富な供給源であり、皮膚の健康、持久力、心臓の健康、関節痛の緩和、さらにはがん治療における潜在的な役割など、多くの健康上の利点があります {svg_2}. エタノールアミンの使用は、細胞内のカロテノイド、炭水化物、およびタンパク質の量を増加させることが示されています {svg_3}.

アスタキサンチン生産

アスタキサンチンは、カロテノイドの一種であり、多くの健康上の利点をもたらす抗酸化物質です。 これは、天然カロテノイドの含有量が高いことで知られるH.プルビアリスによって合成されます {svg_4}. エタノールアミンは、これらの細胞におけるアスタキサンチンの量を増やすことがわかった {svg_5}.

微細藻におけるシグナル伝達経路

エタノールアミンは、H.プルビアリスにおける代謝産物のシグナル伝達経路を改善することがわかった {svg_6}. これは、エタノールアミンがさまざまな用途のために他の微生物の代謝経路を操作するために使用できる可能性があることを示唆しています。

微生物の成長促進

エタノールアミンは、炭素源および窒素源として作用し、微生物の成長を促進すると考えられています {svg_7}. これは、微生物学およびバイオテクノロジー研究において貴重な化合物となっています。

膜安定化

エタノールアミンは、膜の安定剤として作用すると考えられています {svg_8}. この特性は、細胞生物学や生化学など、さまざまな分野の研究に役立つ可能性があります。

脱硫

鉄/エタノールアミン/深共晶溶媒(DES)システムは、H2Sを除去するための良好な脱硫剤であることがわかりました {svg_9}. このシステムは、鉄またはアルコールアミンを別々に含むDES溶液と比較して、脱硫性能が大幅に向上しました {svg_10}. この用途は、環境科学および汚染制御において特に関連しています。

宇宙研究

エタノールアミンは、宇宙空間で発見されました {svg_11}. この発見は、宇宙空間で最も単純なリン脂質ヘッドグループが存在することを示唆するものであり、生命の起源に対する私たちの理解に影響を与える可能性があります {svg_12}.

作用機序

Target of Action

Ethanolamine, the non-deuterated form of Ethanolamine-D7, is known to interact with several targets in biological systems. It has been found to interact with surface protein A in Neisseria meningitidis and Annexin A3 in humans . .

Mode of Action

The mode of action of Ethanolamine involves the conversion of ethanolamine to acetaldehyde and ammonia, catalyzed by ethanolamine deaminase, a coenzyme-B12-dependent enzyme . This process involves the transfer of hydrogen, indicating that the rate-limiting step involves the transfer of hydrogen . .

Biochemical Pathways

Ethanolamine is involved in several biochemical pathways. It plays a crucial role in the biosynthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE) via the Kennedy pathway . In this pathway, choline/ethanolamine phosphotransferase 1 (CEPT1) catalyzes the last step of the biosynthesis of PC and PE by transferring the substituted phosphate group from CDP-choline/ethanolamine to diacylglycerol . Ethanolamine is also known to be utilized by various bacteria, affecting their metabolic pathways .

Result of Action

For instance, it has been shown to modulate the expression of virulence-related genes in enterotoxigenic Escherichia coli (ETEC), promoting the damaging effect of ETEC on the host epithelial barrier . It also affects the metabolic profile of ETEC .

Action Environment

The action of Ethanolamine-D7 may be influenced by various environmental factors. For instance, the intramacrophage environment promotes the expression of the ethanolamine utilization transcription factor EutR, which directly activates SPI-2 . Moreover, the intestinal environment, rich in ethanolamine, can significantly affect the virulence phenotype, metabolic profile, and pathogenicity of ETEC . .

Safety and Hazards

将来の方向性

Ethanolamine is a valuable source of carbon and/or nitrogen for bacteria capable of its catabolism. Because it is derived from the membrane phospholipid phosphatidylethanolamine, it is particularly prevalent in the gastrointestinal tract, which is membrane rich due to turnover of the intestinal epithelium and the resident microbiota . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

生化学分析

Biochemical Properties

ETHANOLAMINE-D7 plays a crucial role in biochemical reactions, particularly in the synthesis of phospholipids. It interacts with enzymes such as ethanolamine kinase, which phosphorylates ethanolamine to form phosphoethanolamine. This compound is then further converted into phosphatidylethanolamine, a key component of cell membranes. ETHANOLAMINE-D7 also interacts with choline/ethanolamine phosphotransferase, which catalyzes the final step in the synthesis of phosphatidylcholine and phosphatidylethanolamine .

Cellular Effects

ETHANOLAMINE-D7 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the modulation of inflammatory responses and intestinal physiology. In bacterial cells, ethanolamine utilization can affect virulence and metabolic profiles, as seen in pathogens like Escherichia coli and Salmonella . In mammalian cells, ethanolamine is essential for maintaining cell membrane integrity and function .

Molecular Mechanism

At the molecular level, ETHANOLAMINE-D7 exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to ethanolamine kinase and choline/ethanolamine phosphotransferase, facilitating the synthesis of phospholipids. Additionally, ethanolamine signaling can modulate gene expression by activating transcription factors such as EutR in bacteria, which regulates ethanolamine metabolism and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ETHANOLAMINE-D7 can change over time. Studies have shown that ethanolamine can influence bacterial growth and virulence gene expression over extended periods. For example, in Escherichia coli, ethanolamine exposure led to increased expression of virulence-related genes and metabolic reprogramming . The stability and degradation of ETHANOLAMINE-D7 in various conditions are crucial for its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of ETHANOLAMINE-D7 vary with different dosages in animal models. Higher doses can lead to increased metabolic activity and changes in gene expression. Excessive doses may result in toxic effects, such as liver damage or altered immune responses. Studies in sheep have shown that different dosages of ethanolamine can significantly impact lung function and bioavailability .

Metabolic Pathways

ETHANOLAMINE-D7 is involved in several metabolic pathways, including the Kennedy pathway for phospholipid synthesis. It is converted to phosphoethanolamine by ethanolamine kinase and then to phosphatidylethanolamine by choline/ethanolamine phosphotransferase. These pathways are essential for maintaining cellular membrane integrity and function .

Transport and Distribution

ETHANOLAMINE-D7 is transported and distributed within cells and tissues through specific transporters and binding proteins. The feline leukemia virus subgroup C receptor-related proteins 1 and 2 (FLVCR1 and FLVCR2) facilitate the transport of ethanolamine across the plasma membrane. These transporters use a concentration-driven substrate translocation process, ensuring efficient distribution of ethanolamine within cells .

Subcellular Localization

ETHANOLAMINE-D7 is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. The enzyme choline/ethanolamine phosphotransferase, which is involved in the synthesis of phosphatidylethanolamine, is primarily found in the endoplasmic reticulum. This localization is crucial for the enzyme’s function in phospholipid biosynthesis .

特性

| { "Design of the Synthesis Pathway": "The synthesis of ETHANOLAMINE-D7 can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Deuterated ammonia (ND3)", "Deuterated ethylene oxide (C2D4O)" ], "Reaction": [ "Step 1: Deuterated ammonia (ND3) is reacted with deuterated ethylene oxide (C2D4O) in the presence of a catalyst such as potassium hydroxide (KOH) to form deuterated monoethanolamine (C2D5NO).", "Step 2: Deuterated monoethanolamine (C2D5NO) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as Raney nickel to form deuterated diethanolamine (C4D11NO2).", "Step 3: Deuterated diethanolamine (C4D11NO2) is then reacted with deuterated ammonia (ND3) in the presence of a catalyst such as platinum oxide (PtO2) to form ETHANOLAMINE-D7 (C2D7NO)." ] } | |

| 1219802-89-7 | |

分子式 |

C2D7NO |

分子量 |

68.12621245 |

同義語 |

ETHANOLAMINE-D7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。